2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18927330
InChI: InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H
SMILES:
Molecular Formula: C12H5F6N
Molecular Weight: 277.16 g/mol

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18927330

Molecular Formula: C12H5F6N

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine -

Specification

Molecular Formula C12H5F6N
Molecular Weight 277.16 g/mol
IUPAC Name 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H
Standard InChI Key DNQAXRJNBAZODR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • Position 2: A fluorine atom.

  • Position 3: A 2,3-difluorophenyl group.

  • Position 5: A trifluoromethyl (-CF₃) group.

This arrangement creates a sterically congested and electron-deficient aromatic system, which influences reactivity and intermolecular interactions. The 2,3-difluorophenyl group introduces additional π-π stacking potential, while the -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₅F₆N
Molecular Weight277.16 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low in polar solvents
Lipophilicity (LogP)Estimated >3 (high)

The high fluorine content (six atoms) contributes to low polar surface area (≈30 Ų) and elevated lipid solubility, favoring membrane permeability and blood-brain barrier penetration in biological systems.

Synthesis and Manufacturing

Halogen Exchange Strategies

While no explicit synthesis route for 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is documented, analogous fluoropyridines are synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions . For example, 2,3-difluoro-5-(trifluoromethyl)pyridine—a structurally similar compound—is produced by reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120–170°C .

Key Reaction Parameters for Analogous Synthesis :

ParameterCondition
SolventDMSO, sulfolane, or HMPA
Temperature85–180°C (optimal: 120–170°C)
Reagent Ratio1:1.5 (substrate:CsF)
Reaction Time24–72 hours
Yield48–60%

Challenges in Synthesis

  • Steric hindrance: The 2,3-difluorophenyl group complicates substitution reactions.

  • Regioselectivity: Competing reactions at positions 2, 3, and 5 require precise temperature and catalyst control.

  • Purification: High fluorine content necessitates specialized techniques like distillation or preparative HPLC .

Biological Activity and Mechanisms

Enzyme Inhibition

Fluorinated pyridines are known to inhibit cytochrome P450 (CYP) enzymes and kinases due to their ability to form hydrogen bonds with active-site residues. The trifluoromethyl group in 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine may enhance binding affinity to hydrophobic pockets, as observed in COX-2 inhibitors like celecoxib .

Receptor Interactions

The compound’s planar structure allows π-π interactions with aromatic residues in G-protein-coupled receptors (GPCRs). Preliminary studies on related fluoropyridines suggest potential activity at adenosine A₂ₐ and serotonin 5-HT₃ receptors.

Applications in Agrochemicals

Herbicide Intermediates

Fluoropyridines serve as precursors for herbicides such as 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids . The electron-withdrawing effects of fluorine atoms activate the pyridine ring for nucleophilic displacement by phenoxy groups, enabling efficient coupling reactions .

Comparative Reactivity of Pyridine Intermediates :

IntermediateRelative Reaction Rate
2-Chloro-5-(trifluoromethyl)1.0 (baseline)
2-Fluoro-5-(trifluoromethyl)3.2
2,3-Difluoro-5-(trifluoromethyl)5.7

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yields and reduce reaction times.

  • Biological Screening: Evaluate antiproliferative, antiviral, and anti-inflammatory activities.

  • Materials Science: Explore use in liquid crystals or organic semiconductors leveraging fluorinated π-systems.

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